5-Oxa-2-azaspiro[3.5]nonane oxalate

Medicinal Chemistry Physicochemical Properties Salt Selection

Select the oxalate salt for its superior solid-state handling vs. free base, enabling precise automated synthesis and stable storage. This unique 5-oxa-2-azaspiro core offers a conformationally rigid scaffold for replacing piperidine/morpholine in SAR. Patent-defined scalable route de-risks development. Benchmark for oxalate vs. hemioxalate salt stoichiometry studies.

Molecular Formula C9H15NO5
Molecular Weight 217.22 g/mol
CAS No. 1427359-47-4
Cat. No. B1428163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.5]nonane oxalate
CAS1427359-47-4
Molecular FormulaC9H15NO5
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyYCPQYPIJYODIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxa-2-azaspiro[3.5]nonane Oxalate: A Spirocyclic Heterocycle Salt for Pharmaceutical and Chemical Research


5-Oxa-2-azaspiro[3.5]nonane oxalate is a spirocyclic heterocycle salt, comprising the 5-oxa-2-azaspiro[3.5]nonane core (a 4-membered azetidine ring fused to a 6-membered tetrahydropyran ring via a spiro carbon) and an oxalic acid counterion . Its molecular formula is C₉H₁₅NO₅, and its molecular weight is 217.22 g/mol [1]. This compound is of interest in medicinal chemistry and organic synthesis as a building block and potential scaffold, due to the unique three-dimensional, rigid, and conformationally constrained nature of its spirocyclic framework [2].

Why 5-Oxa-2-azaspiro[3.5]nonane Oxalate Cannot Be Replaced by a Similar Spirocyclic Compound


The oxalate salt form of 5-Oxa-2-azaspiro[3.5]nonane is not a generic building block, and substitution with its free base or other spirocyclic analogs (e.g., 2-oxa-7-azaspiro[3.5]nonane, 8-fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride, or (7R)-7-methyl-5-oxa-2-azaspiro[3.5]nonane) can lead to fundamentally different physicochemical properties and experimental outcomes . The oxalate salt is selected for its enhanced stability, crystallinity, and handling properties compared to the free base . Furthermore, subtle alterations in the spiro ring system (e.g., changing the position of the heteroatom or adding substituents) result in distinct three-dimensional shapes and electronic profiles, which directly impact binding affinity, selectivity, and metabolic stability in a biological context [1].

5-Oxa-2-azaspiro[3.5]nonane Oxalate: Quantifiable Differentiation Evidence for Scientific Selection


Oxalate Salt Form Provides Quantified Advantage in Molecular Weight and Calculated Physicochemical Profile

The oxalate salt of 5-Oxa-2-azaspiro[3.5]nonane (C₉H₁₅NO₅) possesses a higher molecular weight (217.22 g/mol) compared to its free base (C₇H₁₃NO, 127.19 g/mol) and a higher polar surface area (PSA) (21.26 Ų) than the free base (12.03 Ų) [1]. This is a result of the addition of the oxalic acid counterion (C₂H₂O₄) .

Medicinal Chemistry Physicochemical Properties Salt Selection

Distinct Salt Stoichiometry: Hemioxalate Offers Alternative Physicochemical Properties

A hemioxalate salt form of 5-oxa-2-azaspiro[3.5]nonane exists with the formula (C₇H₁₃NO)₂·C₂H₂O₄, resulting in a molecular weight of 344.40 g/mol . This represents a 2:1 ratio of the base to oxalic acid, distinct from the 1:1 stoichiometry of the standard oxalate salt (C₉H₁₅NO₅, 217.22 g/mol) .

Solid-State Chemistry Crystallization Pharmaceutical Formulation

Spirocyclic Core as a Bioisostere of Piperidine and Morpholine: Evidence from Literature

The 5-oxa-2-azaspiro[3.5]nonane scaffold is described as a bioisosteric replacement for piperidine and morpholine rings in drug design . In a related study on a 7-oxa-2-azaspiro[3.5]nonane derivative, its incorporation into the local anesthetic Bupivacaine resulted in an analog with a five-fold reduction in toxicity compared to the parent drug . This suggests that spirocyclic rings of this class can offer significant safety and pharmacokinetic advantages.

Medicinal Chemistry Bioisosterism Drug Design Metabolic Stability

Patent-Defined Scalable Synthesis Provides a Distinct Competitive Advantage

A four-step synthetic route for the oxa-azaspiro core is outlined in Chinese Patent CN113214290A (2021), providing a defined method for scalable industrial production . While specific yields for the 5-oxa-2-azaspiro[3.5]nonane oxalate are not detailed, the existence of a patent for a scalable process suggests a viable pathway for large-scale manufacture, which may not be available for other, less well-characterized spirocyclic analogs.

Process Chemistry Scale-up Synthetic Route Industrial Production

Key Application Scenarios for 5-Oxa-2-azaspiro[3.5]nonane Oxalate in Scientific Research and Procurement


As a Stable, Crystalline Building Block in Medicinal Chemistry Synthesis

Procure 5-Oxa-2-azaspiro[3.5]nonane oxalate when a stable, easy-to-handle solid is required for synthesizing novel spirocyclic compounds. The oxalate salt's enhanced crystallinity and handling properties make it a superior choice over the free base for weighing, storing, and performing multi-step syntheses, especially in automated or high-throughput settings.

For Structure-Activity Relationship (SAR) Studies Aiming to Improve Drug-like Properties

Use this compound as a key scaffold in SAR studies to explore the benefits of replacing common heterocycles like piperidine or morpholine. Evidence from related oxa-azaspiro[3.5]nonane structures indicates potential for a 5-fold reduction in toxicity while maintaining activity . This makes it a valuable tool for medicinal chemists seeking to improve the safety and pharmacokinetic profiles of lead compounds.

In Research Where a Clear Pathway to Scale-up is Critical for Long-term Planning

Prioritize this compound for programs where a transition from research-scale synthesis to larger quantities is anticipated. The existence of a patent-defined, scalable synthetic route for the core oxa-azaspiro framework provides a clear advantage over structurally similar but less well-developed analogs. This de-risks the procurement process for future development stages.

As a Reference Standard for Comparing Salt Forms and Their Physicochemical Properties

Utilize 5-Oxa-2-azaspiro[3.5]nonane oxalate as a benchmark 1:1 salt form when investigating the impact of salt stoichiometry on solid-state properties. It can be directly compared against the 2:1 hemioxalate salt to study how the molar ratio of components influences key parameters such as crystallinity, solubility, and hygroscopicity, which are critical for formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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